2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

Description

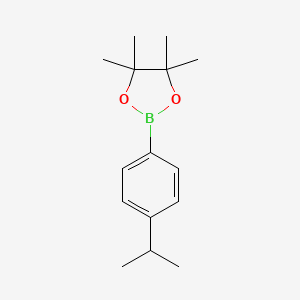

Chemical Identity and Properties 2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative with the molecular formula C₁₅H₂₃BO₂ and a molecular weight of 246.15 g/mol . It is characterized by a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) attached to a 4-isopropylphenyl substituent. The compound is typically stored under dry conditions at 2–8°C to prevent hydrolysis or degradation.

Synthetic Relevance

The compound is synthesized via palladium-catalyzed cross-coupling reactions, as seen in analogous dioxaborolanes (e.g., Miyaura borylation) . Such methods often employ bis(pinacolato)diboron (B₂pin₂) and transition-metal catalysts like Pd(dppf)Cl₂. The 4-isopropylphenyl group likely enhances steric bulk, influencing reactivity in Suzuki-Miyaura couplings or other boron-mediated transformations.

Preparation Methods

Direct Synthesis via Organolithium-Mediated Borylation

One of the most detailed and widely reported methods involves the use of n-butyllithium (n-BuLi) to generate a reactive organolithium intermediate, which then reacts with boron reagents such as pinacolborane (HBpin) or isopropoxyboronate derivatives.

Reaction Pathway:

- Step 1: Halogen-lithium exchange on a halogenated aromatic precursor (e.g., 4-bromo-1-isopropylbenzene).

- Step 2: Nucleophilic attack on boron reagent (e.g., pinacolborane or isopropoxyboronate).

- Step 3: Work-up and purification to isolate the boronate ester.

Representative Procedure:

| Reaction Conditions | Details |

|---|---|

| Reagents | 4-bromo-1-isopropylbenzene, n-BuLi, HBpin or isopropoxyboronate |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78°C during lithiation; room temperature for subsequent steps |

| Time | 1–6 hours depending on the step |

| Yield | Up to 86% in optimized conditions |

Example:

- Procedure:

- Dissolve 4-bromo-1-isopropylbenzene in dry THF under nitrogen atmosphere.

- Cool to -78°C, add n-BuLi dropwise, stir for 1 hour for lithium-halogen exchange.

- Add boron reagent (e.g., HBpin) slowly, stir at room temperature for 12 hours.

- Quench with water, extract, and purify by chromatography.

- Outcome:

Yields around 86% of the target compound with high purity.

Research Data:

- Bandyopadhyay et al. (2022) reported similar procedures with yields up to 86%, emphasizing the importance of low-temperature conditions for selectivity.

Borylation via Lithium-Halogen Exchange with Organometallic Reagents

Another approach employs lithium-halogen exchange on halogenated aromatic compounds, followed by reaction with boron compounds.

Method Highlights:

- Use of n-butyllithium in THF at -78°C to generate aryllithium intermediates.

- Addition of boronate esters such as isopropoxyboronate.

- Controlled warming to room temperature for completion.

Reaction Conditions and Yields:

| Parameter | Details |

|---|---|

| Solvent | THF |

| Temperature | -78°C to room temperature |

| Reaction Time | 1–18 hours |

| Yields | 51–86% depending on specific substrate and conditions |

Note:

The use of n-butyllithium ensures high reactivity but requires strict inert atmosphere and low temperatures to prevent side reactions.

Transition Metal-Catalyzed Borylation

Although less common for this specific compound, catalytic methods such as palladium or nickel-catalyzed C–H borylation have been explored, especially for late-stage functionalization.

General Protocol:

- Use of a transition metal catalyst (e.g., Pd, Ni) with a suitable ligand.

- Reaction with bis(pinacolato)diboron (B2pin2).

- Elevated temperatures (80–120°C) under inert atmosphere.

Limitations:

- Less selective for para-substituted arenes.

- Typically requires directing groups or specific substrates.

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors are employed to enhance safety and efficiency, especially when handling reactive organolithium reagents.

Process Features:

- Precise temperature control at -78°C.

- Automated addition of reagents.

- Purification via recrystallization or chromatography.

Purification Techniques:

| Technique | Purpose | Notes |

|---|---|---|

| Recrystallization | Purity enhancement | Using solvents like hexane or toluene |

| Chromatography | Final purification | Silica gel or preparative HPLC |

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Typical Yield | Advantages |

|---|---|---|---|---|

| Organolithium-mediated borylation | 4-bromo-1-isopropylbenzene, n-BuLi, HBpin | -78°C to room temp, 12–18 h | Up to 86% | High yield, well-established |

| Lithium-halogen exchange | Halogenated aromatic, n-BuLi, boronate ester | -78°C to room temp | 51–86% | Versatile, scalable |

| Transition metal catalysis | Aromatic substrate, B2pin2, Pd/Ni catalyst | 80–120°C, inert atmosphere | Variable | Suitable for late-stage modifications |

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), aryl or vinyl halides.

Major Products

The major products of these reactions are biaryl or substituted alkenes, depending on the nature of the halide used in the coupling reaction .

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions

This compound is primarily utilized as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. In these reactions, it serves as a boronic acid derivative that can react with aryl halides to form biaryl compounds. The presence of the isopropylphenyl group enhances the steric hindrance and electronic properties of the compound, making it a valuable building block for synthesizing complex organic molecules .

Synthesis of Conjugated Polymers

this compound is also involved in the synthesis of conjugated polymers. These polymers are essential in organic electronics and optoelectronic devices. For instance, it has been used to synthesize intermediates for materials like 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)dibenzosilole which are critical for fabricating organic light-emitting diodes (OLEDs) and organic solar cells .

Materials Science

Development of Functional Materials

The compound's unique structure allows it to be integrated into functional materials such as sensors and catalysts. Its boron content facilitates interactions with various substrates and enhances the material properties needed for specific applications. For example, it can improve the thermal stability and mechanical strength of polymer composites when incorporated into their matrix .

Nanomaterials Synthesis

In nanotechnology, this compound has been explored for synthesizing boron-containing nanomaterials. These materials have potential applications in drug delivery systems due to their biocompatibility and ability to form stable complexes with biological molecules .

Medicinal Chemistry

Potential Anticancer Agents

Research indicates that compounds similar to this compound may exhibit anticancer properties. The boron atom's ability to interact with biological systems makes it a candidate for developing new therapeutic agents targeting cancer cells. Studies are ongoing to evaluate its efficacy and mechanism of action against various cancer types .

Data Tables

| Application Area | Specific Use Case |

|---|---|

| Organic Synthesis | Reagent in Suzuki-Miyaura coupling |

| Materials Science | Enhances thermal stability in polymer composites |

| Nanotechnology | Used in drug delivery systems |

| Medicinal Chemistry | Investigated for potential anticancer properties |

Case Studies

Case Study 1: Synthesis of Biaryl Compounds

In a study focusing on the synthesis of biaryl compounds via Suzuki coupling reactions using this compound as a boronic acid derivative showed high yields and selectivity under mild conditions. The study concluded that the steric effects imparted by the isopropyl group significantly improved reaction efficiency compared to less hindered boronic acids .

Case Study 2: Development of OLED Materials

Another research project highlighted the use of this compound in synthesizing advanced materials for OLEDs. The resulting polymers exhibited excellent photoluminescent properties and stability under operational conditions. This study emphasized the importance of boron-containing compounds in enhancing device performance in organic electronics .

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(4-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, emphasizing substituent effects on properties and applications:

Thermal and Chemical Stability

- Thermal Stability : Anthracene-derived dioxaborolanes (e.g., AnthBpin ) show high thermal stability (>200°C), suitable for optoelectronic device fabrication. The 4-isopropylphenyl variant likely shares similar stability due to its aromatic and pinacol structure.

- Hydrolytic Sensitivity : All dioxaborolanes are moisture-sensitive, but electron-donating groups (e.g., methoxy ) marginally reduce hydrolysis rates compared to halogenated analogs.

Biological Activity

2-(4-Isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H23BO2

- Molecular Weight : 246.15 g/mol

- CAS Number : 325142-91-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound exhibits the following mechanisms:

- Inhibition of Enzymatic Activity : Studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways related to cancer cell proliferation. For instance, it has shown potential in inhibiting the growth of tumorigenic cell lines while sparing non-tumorigenic cells at specific concentrations .

- Cellular Signaling Modulation : The compound may alter cellular signaling pathways by affecting the localization and activity of phosphoproteins critical for cell survival and proliferation. This modulation can lead to reduced motility and invasiveness of cancer cells .

Anticancer Properties

Recent research highlights the anticancer potential of this compound. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect on Non-Tumorigenic Cells |

|---|---|---|

| Murine Liver Cancer | 10 | No significant effect |

| Human Breast Cancer | 8 | No significant effect |

| Non-Tumorigenic Liver | >50 | No significant effect |

The selectivity for tumorigenic cells suggests a promising therapeutic index for cancer treatment .

Inflammation and Fibrosis

Preliminary studies indicate that this compound may also play a role in modulating inflammatory responses. It has been suggested that similar dioxaborolanes can reduce fibrosis in lung tissues by targeting specific inflammatory pathways associated with chronic obstructive pulmonary disease (COPD) and idiopathic pulmonary fibrosis .

Case Studies

-

Case Study on Tumor Growth Inhibition :

A study conducted on murine models indicated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The mechanism was linked to apoptosis induction in cancer cells while preserving healthy tissue integrity . -

Impact on Lung Fibrosis :

In a separate investigation focusing on lung fibrosis models, the compound demonstrated a capacity to downregulate pro-inflammatory cytokines and mitigate fibrotic changes in lung architecture. This suggests potential applications in treating fibrotic lung diseases .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-propan-2-ylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO2/c1-11(2)12-7-9-13(10-8-12)16-17-14(3,4)15(5,6)18-16/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURREIFIKVSTMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682199 | |

| Record name | 4,4,5,5-Tetramethyl-2-[4-(propan-2-yl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325142-91-4 | |

| Record name | 4,4,5,5-Tetramethyl-2-[4-(propan-2-yl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.